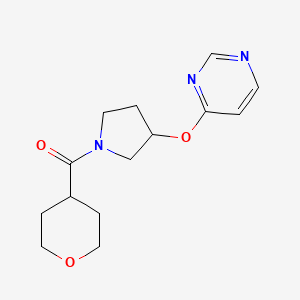

(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

描述

属性

IUPAC Name |

oxan-4-yl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c18-14(11-3-7-19-8-4-11)17-6-2-12(9-17)20-13-1-5-15-10-16-13/h1,5,10-12H,2-4,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYKNLYNOQUSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the pyrimidin-4-yloxy group: This can be achieved by reacting a pyrimidine derivative with an appropriate alcohol under basic conditions.

Synthesis of the pyrrolidin-1-yl group: This step may involve the cyclization of an appropriate amine with a dihaloalkane.

Coupling of the pyrimidin-4-yloxy and pyrrolidin-1-yl groups: This can be done using a coupling reagent such as EDCI or DCC in the presence of a base.

Formation of the tetrahydro-2H-pyran-4-yl group: This can be synthesized by the cyclization of a diol under acidic conditions.

Final coupling to form the target compound: The final step involves coupling the intermediate compounds under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

化学反应分析

Types of Reactions

(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as PCC or DMP to form corresponding ketones or aldehydes.

Reduction: Reduction reactions using reagents like LiAlH4 or NaBH4 can convert ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrrolidine rings using appropriate nucleophiles and leaving groups.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other oxidizing agents.

Reduction: LiAlH4, NaBH4, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

科学研究应用

Therapeutic Applications

1.1 Anticancer Activity

Recent studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine and pyrimidine are known to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in apoptosis and cell cycle regulation . The specific compound may also demonstrate similar effects, warranting further investigation into its potential as an anticancer agent.

1.2 Antimicrobial Properties

Compounds containing pyrimidine and pyrrolidine moieties have shown promising antimicrobial activity against a range of pathogens. Research indicates that modifications to these structures can enhance their efficacy against resistant strains of bacteria and fungi . The application of (3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone in this area could lead to the development of new antibiotics.

1.3 Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Pyrimidine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems . Investigating the pharmacodynamics of this specific compound could reveal its utility in managing conditions such as depression or anxiety.

Case Studies and Research Findings

作用机制

The mechanism of action of (3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

相似化合物的比较

Table 1: Structural Comparison of Target Compound and Analogs

| Compound Name | Substituents on Pyrrolidine | Attached Group | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | Pyrimidin-4-yloxy | Tetrahydro-2H-pyran-4-yl | Not reported | Pyrimidine oxygen, tetrahydropyran |

| (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone | 4,6-Dimethylpyrimidin-2-yloxy | Pyridin-4-yl | 298.34 | Methylated pyrimidine, pyridine ring |

| (R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | 3-Hydroxyl | Tetrahydro-2H-pyran-4-yl | Not reported | Hydroxyl group, tetrahydropyran |

Functional Implications

Pyrimidine Substituent Modifications: The target compound’s pyrimidin-4-yloxy group differs from the 4,6-dimethylpyrimidin-2-yloxy substituent in [CAS 2034326-22-0] (). The absence of methyl groups in the target compound’s pyrimidine ring could reduce steric hindrance, favoring interactions with flat aromatic systems in biological targets.

Attached Heterocyclic Group :

- Replacing the tetrahydropyran-4-yl group (target) with a pyridin-4-yl moiety () introduces a planar, aromatic system. Pyridine’s nitrogen may participate in hydrogen bonding or protonation, affecting solubility and target engagement .

- The tetrahydropyran group in the target compound likely improves lipophilicity and membrane permeability compared to pyridine.

Hydroxyl vs. Pyrimidinyloxy Substituents :

- The hydroxylated analog [CAS 1220039-08-6] () exhibits higher polarity due to the -OH group, which may enhance aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s pyrimidinyloxy substituent .

Similarity Metrics and Relevance

- The hydroxylated analog [CAS 1220039-08-6] shares a structural similarity score of 1.00 with the target compound, indicating identical core frameworks but divergent functional groups .

- The lower similarity score (0.84 ) for [CAS 1446001-76-8] (piperidin-4-yl analog) highlights the sensitivity of biological activity to heterocycle substitutions .

生物活性

Structure and Properties

The compound features a pyrimidine ring, a pyrrolidine moiety, and a tetrahydro-pyran unit. These structural components are known to influence the biological activity of similar compounds, often enhancing their pharmacological profiles.

| Component | Description |

|---|---|

| Pyrimidine | A six-membered ring that can participate in hydrogen bonding and π-π stacking interactions. |

| Pyrrolidine | A five-membered saturated ring that contributes to the compound's conformational flexibility. |

| Tetrahydro-pyran | A cyclic ether that can enhance solubility and bioavailability. |

Biological Activity Overview

Research on related compounds suggests several potential biological activities:

- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties, particularly in models of Alzheimer's disease (AD). For instance, derivatives of pyran have been shown to stabilize synaptic functions and improve cognitive performance in rodent models .

- Anticancer Activity : Pyrimidine derivatives are often explored for their anticancer properties. They can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

- Antiviral Properties : Some derivatives exhibit antiviral activity against viruses such as dengue and chikungunya by inhibiting specific kinases involved in viral replication .

Neuroprotective Activity

A study on pyran-based compounds indicated that they could elevate cGMP levels in the brain, which is crucial for synaptic plasticity and memory formation. In rodent models, these compounds showed significant improvements in cognitive functions through mechanisms involving the modulation of neurotransmitter systems .

Anticancer Mechanisms

Research has demonstrated that pyrimidine-containing compounds can effectively inhibit key signaling pathways in cancer cells. For example, a study highlighted the ability of certain pyrimidine derivatives to downregulate the expression of oncogenes and upregulate tumor suppressor genes, leading to reduced tumor growth in xenograft models .

Pharmacological Profiles

The pharmacokinetics of similar compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties. The presence of polar functional groups enhances solubility, while the cyclic structures contribute to metabolic stability.

| Property | Observation |

|---|---|

| Solubility | Enhanced due to polar functional groups |

| Metabolic Stability | Cyclic structures provide resistance to enzymatic degradation |

| Bioavailability | Generally high for similar pyran derivatives |

常见问题

Q. What synthetic strategies are recommended for preparing (3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone?

Answer: A multi-component reaction approach is effective, involving:

- Reagents : Arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones.

- Conditions : Reflux in xylene (25–30 hours) with chloranil as an oxidizing agent, followed by NaOH treatment for layer separation .

- Purification : Recrystallization from methanol yields the pure product. For tetrahydropyran moieties, cyclization of cyclic 1,3-diketones can be leveraged .

Q. Which spectroscopic and crystallographic methods are optimal for structural confirmation?

Answer:

- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.52–1.54 Å) and angles, critical for verifying stereochemistry .

- NMR : H and C NMR identify pyrrolidinyloxy and tetrahydropyran substituents.

- Mass spectrometry (MS) : Confirms molecular weight (e.g., via high-resolution MS).

Advanced Research Questions

Q. How can discrepancies in reported reaction yields for pyrimidinyloxy linkage formation be resolved?

Answer: Conflicting yields often arise from variations in:

- Coupling agents : Use of chloranil vs. other oxidants may alter efficiency.

- Temperature : Prolonged reflux (>24 hours) improves conversion but risks decomposition .

- Catalysts : Transition-metal catalysts (not explicitly mentioned in evidence) could be explored for optimization.

Methodological approach : Design of Experiments (DOE) to isolate critical parameters (e.g., time, temperature, reagent ratios).

Q. What strategies mitigate byproduct formation during pyrrolidinyloxy group installation?

Answer:

- Protecting groups : Tert-butyldimethylsilyl (TBS) protection of hydroxyl groups prevents unwanted side reactions during coupling .

- Stoichiometric control : Limiting pyrimidin-4-ol derivatives to 1.1 equivalents reduces dimerization .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) separates byproducts post-synthesis .

Q. How is stereochemical configuration at the pyrrolidinyloxy moiety determined?

Answer:

Q. How do solvent polarity and temperature influence the selectivity of tetrahydropyran ring formation?

Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization via stabilization of transition states.

- Temperature : Lower temperatures (0–5°C) reduce ring-opening side reactions, while higher temperatures (80–100°C) accelerate cyclization .

Validation : Monitor reaction progress via TLC or inline IR spectroscopy.

Data Contradiction Analysis

Q. Conflicting reports on the stability of the pyrimidinyloxy linkage under acidic conditions—how to reconcile?

Answer:

- Evidence review : Some protocols use acidic workup (e.g., HCl), while others avoid it .

- Hypothesis testing : Conduct stability assays (pH 1–7, 25–60°C) with LC-MS monitoring.

- Mechanistic insight : The electron-withdrawing pyrimidine ring may enhance acid sensitivity, necessitating pH-neutral conditions during synthesis .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

*Yields estimated from analogous reactions in evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。